[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride
Description
[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride is a secondary amine hydrochloride salt featuring a 2,5-dichlorophenyl substituent and a branched propylamine backbone. The compound’s molecular formula is C₁₀H₁₄Cl₃N, with a molecular weight of 284.09 g/mol. The 2,5-dichlorophenyl group contributes to its lipophilicity, while the hydrochloride salt enhances solubility in polar solvents like water or ethanol, typical of amine salts . Though direct data on its physical properties (e.g., melting point) are unavailable in the provided evidence, analogous compounds suggest it is likely a crystalline solid with stability under standard storage conditions. This compound is structurally distinct from urea-based derivatives (e.g., 3-(2,5-dichlorophenyl)-1,1-dimethylurea) but shares the dichlorophenyl motif, which is critical in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-7(6-13)4-8-5-9(11)2-3-10(8)12;/h2-3,5,7H,4,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFXGOZYIWQUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)Cl)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group which is significant for its biological activity. The presence of chlorine atoms can influence the compound's interaction with biological targets, enhancing its efficacy in various applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been studied for its ability to inhibit the growth of various pathogens, making it a candidate for further pharmaceutical development.
The mechanism of action involves the compound's interaction with specific molecular targets in microbial cells. It is believed to inhibit certain enzymes or disrupt cellular processes, leading to reduced viability of pathogens. For instance, it may interfere with metabolic pathways critical for the survival of bacteria and fungi.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds with similar structures, such as [3-(4-Chlorophenyl)-2-methylpropyl]amine hydrochloride, exhibit varying biological activities due to differences in their chemical configurations. The dichlorophenyl moiety in this compound contributes to its unique reactivity and biological profile.
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| [3-(2,5-Dichlorophenyl)-2-methylpropyl]amine HCl | Two chlorine atoms on phenyl group | Antimicrobial, antifungal |
| [3-(4-Chlorophenyl)-2-methylpropyl]amine HCl | One chlorine atom on phenyl group | Different antimicrobial profile |
| [3-(2,4-Dichlorophenyl)-2-methylpropyl]amine HCl | Chlorine atoms at different positions | Varies based on substitution pattern |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.
- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits the growth of specific bacterial strains. The results suggest that it may serve as a lead compound for developing new antibiotics.
- Pharmacological Characterization : Further pharmacological studies are ongoing to evaluate the compound's safety profile and therapeutic index. Early results indicate low toxicity levels in mammalian cell lines, suggesting a favorable safety margin for potential clinical use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Salt Form |
|---|---|---|---|---|
| [3-(2,5-Dichlorophenyl)-2-methylpropyl]amine HCl | C₁₀H₁₄Cl₃N | 284.09 | 2,5-dichlorophenyl | Hydrochloride |
| [3-amino-2-(4-chlorophenyl)propyl]dimethylamine diHCl | C₁₁H₁₉Cl₃N₂ | 285.64 | 4-chlorophenyl | Dihydrochloride |
| 3-Chloro-N,N-dimethylpropylamine HCl | C₅H₁₁Cl₂N | 156.05 | 3-chloro (propyl) | Hydrochloride |
| 3-(3,5-Dimethoxyphenyl)propan-1-amine HCl | C₁₁H₁₈ClNO₂ | 231.72 | 3,5-dimethoxyphenyl | Hydrochloride |
| 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine | C₈H₅Cl₂N₃O | 230.05 | 2,5-dichlorophenyl | None |
Key Observations:
Substituent Position and Electronic Effects: The 2,5-dichlorophenyl group in the target compound provides steric hindrance and electron-withdrawing effects, influencing reactivity and binding affinity. The 3,5-dimethoxyphenyl analogue () introduces electron-donating methoxy groups, which may increase metabolic stability compared to electron-withdrawing chlorines .
Salt Form and Solubility :
- Hydrochloride salts (e.g., the target compound) generally exhibit higher aqueous solubility than free bases. The dihydrochloride form in further enhances solubility but may complicate crystallization .
Physicochemical Properties
Table 2: Inferred Physicochemical Comparisons
| Property | Target Compound | 3-(3,5-Dimethoxyphenyl)propan-1-amine HCl | 3-Chloro-N,N-dimethylpropylamine HCl |
|---|---|---|---|
| Lipophilicity (LogP) | High (Cl substituents) | Moderate (OCH₃ groups) | Low (single Cl) |
| Solubility in Water | Moderate | High | High |
| Stability | Stable (HCl salt) | Stable | Hygroscopic |
- The hygroscopic nature of simpler hydrochlorides (e.g., 3-Chloro-N,N-dimethylpropylamine HCl) suggests stricter storage requirements .
Research Implications
The dichlorophenyl motif is prevalent in agrochemicals (e.g., diuron derivatives in ) and pharmaceuticals, where halogenation often improves target binding . However, the target compound’s unique branching and salt form distinguish it from urea-based herbicides or indazole-containing drug candidates ().
Preparation Methods
Preparation Methodology Overview
The synthesis of [3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride generally involves a multi-step process starting from suitable chlorinated aromatic precursors, followed by amination and salt formation. The key steps include:
- Cyclization and substitution reactions involving chlorinated phenyl compounds.
- Amination to introduce the amino group.
- Purification via solvent extraction, crystallization, and drying to obtain high-purity hydrochloride salts.
Synthetic Route Based on Patent Data
A notable patent (CN102807536B) describes an industrial method for synthesizing related piperazine derivatives, which can be adapted for the target compound. The process involves:
- Starting with 2,3-dichlorophenyl compounds as raw materials.
- Conducting cyclization reactions with bis(2-chloroethyl) amine hydrochloride under controlled temperatures (90-120°C charging temperature, 120-220°C reaction temperature).
- Using protic solvents such as propyl carbinol during the post-reaction treatment.
- Refining the crude product with methyl alcohol and water mixtures to achieve high purity (>99.5%) and yields exceeding 59.5%.
This method emphasizes:
| Parameter | Details |
|---|---|
| Raw Material | 2,3-dichlorophenyl compounds |
| Reaction Temperature | 120°C - 220°C |
| Solvent | Propyl carbinol, methyl alcohol-water mixture |
| Yield | >59.5% |
| Purity | >99.5% (HPLC) |
Note: The process involves cyclization and subsequent purification steps, which can be adapted for the synthesis of This compound with modifications to specific intermediates.
Alternative Synthetic Strategies
Research articles and patent literature suggest other routes, including:
- Nucleophilic substitution of chlorinated aromatic compounds with amines.
- Reductive amination of corresponding ketones or aldehydes.
- Use of protecting groups to improve selectivity and yield.
Research Findings and Data Tables
| Step | Reagents | Conditions | Purpose | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination | Chlorine gas or N-chlorosuccinimide | Controlled temperature | Introduce chlorines at specific positions | Variable | Selectivity critical |
| Cyclization | Raw chlorinated phenyl compounds + amines | 120-220°C | Form the heterocyclic or amino derivatives | >50% | Patent optimized |
| Purification | Solvent extraction, crystallization | Cooling, centrifugation | Isolate pure hydrochloride salt | >99% purity | Industrial scale feasible |
Notes on Optimization and Industrial Relevance
- Reaction Temperature: Maintaining precise temperature control (120-220°C) is crucial for selectivity and yield.
- Solvent Choice: Protic solvents such as propyl carbinol and methyl alcohol-water mixtures facilitate purification and improve product purity.
- Raw Material Ratios: The molar ratio of chlorinated phenyl compounds to amines influences yield and purity; optimal ratios are between 1:1.4 and 1:1.6.
Summary of Key Research Findings
- The synthesis of This compound benefits from cyclization reactions involving chlorinated aromatic compounds and secondary amines.
- Industrial methods prioritize high yield (>60%), high purity (>99%), and cost efficiency.
- Purification steps, including solvent extraction and crystallization, are critical for obtaining pharmaceutical-grade products.
- Adaptation of existing protocols for related compounds (e.g., piperazine derivatives) provides a robust framework for synthesis.
Q & A
Q. What are the key steps for synthesizing [3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride, and how is the hydrochloride salt formed?
- Methodological Answer : The synthesis involves three stages: (i) Substrate preparation : Introduce the 2,5-dichlorophenyl group via Friedel-Crafts alkylation or coupling reactions. (ii) Amine formation : Reduce intermediates (e.g., nitriles or imines) using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. (iii) Hydrochloride salt formation : Treat the free amine with hydrochloric acid (HCl) in anhydrous conditions, followed by recrystallization from ethanol or acetone to enhance purity . Industrial methods may employ continuous flow reactors for scalable production .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the methyl group (δ 1.2–1.5 ppm, singlet), propyl backbone (δ 2.5–3.0 ppm, multiplet), and aromatic protons (δ 7.0–7.5 ppm, doublets from 2,5-dichlorophenyl coupling).
- ¹³C NMR : The dichlorophenyl carbons appear at δ 125–140 ppm, while the methyl and propyl carbons resonate at δ 20–35 ppm.
Compare with NMR data for structurally similar compounds (e.g., 3,4-dichlorophenyl derivatives) to validate assignments .
Q. What analytical techniques are recommended for assessing purity and identifying impurities?
- Methodological Answer :
- HPLC/UPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to detect impurities at 254 nm.
- Chloride confirmation : Perform Pharmacopoeia-compliant tests (e.g., silver nitrate precipitation) to verify the hydrochloride counterion .
- Loss on drying : Dry at 105°C to constant weight; ≤5.0 mg/g loss indicates acceptable hygroscopicity .
Advanced Research Questions
Q. How can contradictory NMR data arising from stereochemical or substituent effects be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at low temperatures (−40°C) to slow dynamic processes and resolve overlapping peaks.
- 2D NMR (COSY, HSQC) : Map coupling interactions and assign quaternary carbons. For example, HSQC correlates ¹H signals with ¹³C to clarify aromatic vs. aliphatic regions .
- Computational modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for ambiguous signals .
Q. What strategies optimize reaction yields when synthesizing this compound under industrial constraints?
- Methodological Answer :
- Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., HCl addition).
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time.
- Solvent selection : Replace tetrahydrofuran (THF) with 2-methyltetrahydrofuran for safer, greener processing .
Q. How should stability studies be designed to evaluate degradation pathways under accelerated conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS analysis : Identify degradation products (e.g., dechlorinated byproducts or oxidation of the amine group).
- Kinetic modeling : Use Arrhenius equations to predict shelf life at standard storage conditions (2–8°C) .
Q. What methods are effective for studying interactions between this compound and biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding affinity (KD).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- Molecular docking : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
